REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[C:11]([CH:17]=[O:18])=[CH:10][C:9]=1[O:19][CH3:20].[Mn]([O-])(=O)(=O)=[O:23].[K+]>CC(C)=O>[CH3:20][O:19][C:9]1[C:8]([O:7][CH2:6][CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:21])=[CH:13][C:12]([N+:14]([O-:16])=[O:15])=[C:11]([CH:10]=1)[C:17]([OH:23])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
COC(CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser and a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
Halfway through the addition the solution
|
Type
|
TEMPERATURE
|
Details
|
to reflux violently and until the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
cool down for an hour
|
Type
|
FILTRATION
|
Details
|
was then filtered through celite
|
Type
|
WASH
|
Details
|
the brown residue was washed with 1 L of hot water
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred in a large flask
|
Type
|
ADDITION
|
Details
|
a solution of sodium bisulfite (80 g in 500 mL 1N HCl) was added
|
Type
|
ADDITION
|
Details
|
The final volume was adjusted to 3 L by addition of water
|
Type
|
CUSTOM
|
Details
|
The product 42 precipitated
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
COC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |